Bis(2-chlorophenyl) quinolin-8-ylamidophosphate
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Overview
Description
Bis(2-chlorophenyl) quinolin-8-ylamidophosphate: is an organophosphorus compound characterized by the presence of two 2-chlorophenyl groups and a quinolin-8-ylamidophosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-chlorophenyl) quinolin-8-ylamidophosphate typically involves the reaction of quinolin-8-ylamine with bis(2-chlorophenyl)phosphorochloridate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction conditions often include:
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C).
Catalysts: In some cases, a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Bis(2-chlorophenyl) quinolin-8-ylamidophosphate can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the phosphoramidate group, potentially yielding amine or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl groups, where nucleophiles can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine or phosphine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, bis(2-chlorophenyl) quinolin-8-ylamidophosphate is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology
The compound has potential applications in biological research as a probe for studying enzyme activities, particularly those involving phosphatases and kinases. Its ability to interact with these enzymes makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its structure allows it to interact with DNA and proteins, potentially inhibiting the growth of cancer cells.
Industry
In the industrial sector, the compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of bis(2-chlorophenyl) quinolin-8-ylamidophosphate involves its interaction with molecular targets such as enzymes and DNA. The quinoline moiety can intercalate into DNA, disrupting its structure and function. Additionally, the phosphoramidate group can inhibit enzyme activities by mimicking phosphate substrates, leading to the inhibition of enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chlorophenyl) phosphorochloridate: Similar in structure but lacks the quinoline moiety.
Quinolin-8-ylamine: Contains the quinoline moiety but lacks the phosphoramidate group.
Bis(2-chlorophenyl) phosphate: Similar phosphorus-containing compound but without the amide linkage.
Uniqueness
Bis(2-chlorophenyl) quinolin-8-ylamidophosphate is unique due to the combination of the quinoline and phosphoramidate functionalities. This dual functionality allows it to interact with a broader range of molecular targets, making it more versatile in scientific research and industrial applications.
Properties
Molecular Formula |
C21H15Cl2N2O3P |
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Molecular Weight |
445.2 g/mol |
IUPAC Name |
N-bis(2-chlorophenoxy)phosphorylquinolin-8-amine |
InChI |
InChI=1S/C21H15Cl2N2O3P/c22-16-9-1-3-12-19(16)27-29(26,28-20-13-4-2-10-17(20)23)25-18-11-5-7-15-8-6-14-24-21(15)18/h1-14H,(H,25,26) |
InChI Key |
VUBXROVJXUWXTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=CC=CC3=C2N=CC=C3)OC4=CC=CC=C4Cl)Cl |
Origin of Product |
United States |
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